2,2',3,4,5,6'-Hexachlorobiphenyl
Overview
Description
2,2’,3,4,5,6’-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, which belongs to a group of synthetic organic chemicals known for their environmental persistence and potential health hazards. These compounds were widely used in industrial applications such as dielectric fluids in transformers, capacitors, and as plasticizers in paints and cements .
Scientific Research Applications
2,2’,3,4,5,6’-Hexachlorobiphenyl has been extensively studied for its environmental impact and biological effects. Its applications in scientific research include:
Environmental Chemistry: Studying the persistence and degradation of PCBs in the environment.
Toxicology: Investigating the toxic effects of PCBs on human health and wildlife.
Analytical Chemistry: Developing methods for detecting and quantifying PCBs in environmental samples.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2,2’,3,4,5,6’-Hexachlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
2,2’,3,4,5,6’-Hexachlorobiphenyl interacts with its target by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction results in the regulation of the circadian clock .
Biochemical Pathways
It is known that the compound can regulate the circadian clock , which is a fundamental aspect of biology that influences numerous physiological processes.
Pharmacokinetics
It is known that cytochrome p450 enzymes (cyps) play an essential role in the bio-transformation of polychlorinated biphenyls (pcbs), including 2,2’,3,4,5,6’-hexachlorobiphenyl .
Result of Action
It is known that the compound can regulate the circadian clock , which can have wide-ranging effects on cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,3,4,5,6’-Hexachlorobiphenyl. For example, the compound was used in transformers as dielectric fluids until production was banned in 1979 due to its bioaccumulative and harmful health effects .
Biochemical Analysis
Biochemical Properties
2,2’,3,4,5,6’-Hexachlorobiphenyl plays a significant role in biochemical reactions, primarily through its interactions with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, particularly CYP2B6, which catalyze its metabolic activation . This interaction leads to the formation of reactive intermediates that can bind to cellular macromolecules, potentially causing toxic effects. Additionally, 2,2’,3,4,5,6’-Hexachlorobiphenyl can influence the activity of other biomolecules, such as glutathione, which plays a role in detoxification processes .
Cellular Effects
2,2’,3,4,5,6’-Hexachlorobiphenyl has been shown to affect various types of cells and cellular processes. It can disrupt cell signaling pathways, leading to altered gene expression and cellular metabolism . For instance, exposure to this compound has been associated with neurodevelopmental disorders due to its impact on dopaminergic cells . Additionally, it can induce oxidative stress and inflammation, further affecting cell function and viability .
Molecular Mechanism
The molecular mechanism of 2,2’,3,4,5,6’-Hexachlorobiphenyl involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can bind to DNA and proteins, causing mutations and other toxic effects. Furthermore, 2,2’,3,4,5,6’-Hexachlorobiphenyl can inhibit the activity of certain enzymes, disrupting normal cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,4,5,6’-Hexachlorobiphenyl can change over time. The compound is relatively stable and does not degrade easily, leading to prolonged exposure and accumulation in biological systems . Long-term studies have shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic pathways . Additionally, its stability allows it to remain active in the environment and biological systems for extended periods .
Dosage Effects in Animal Models
The effects of 2,2’,3,4,5,6’-Hexachlorobiphenyl vary with different dosages in animal models. At low doses, it may cause subtle changes in cellular function and behavior, while higher doses can lead to more severe toxic effects . For example, studies have shown that high doses of this compound can induce neurobehavioral changes and metabolic disruptions in mice . Additionally, there may be threshold effects, where certain dosages lead to significant adverse outcomes .
Metabolic Pathways
2,2’,3,4,5,6’-Hexachlorobiphenyl is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . Additionally, 2,2’,3,4,5,6’-Hexachlorobiphenyl can affect metabolic flux and alter the levels of certain metabolites .
Transport and Distribution
Within cells and tissues, 2,2’,3,4,5,6’-Hexachlorobiphenyl is transported and distributed through interactions with lipoproteins and binding proteins . Lipoproteins, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL), play a crucial role in the transport of this compound in the bloodstream . Additionally, it can accumulate in lipid-rich tissues, such as adipose tissue and the liver, leading to prolonged exposure and potential toxic effects .
Subcellular Localization
The subcellular localization of 2,2’,3,4,5,6’-Hexachlorobiphenyl can influence its activity and function. The compound can localize to various cellular compartments, including the endoplasmic reticulum and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . Additionally, its presence in these compartments can affect cellular processes, such as protein synthesis and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,4,5,6’-Hexachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process requires the use of chlorine gas and a catalyst, often ferric chloride, to facilitate the substitution of hydrogen atoms on the biphenyl rings with chlorine atoms. The reaction is carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
Industrial production of polychlorinated biphenyls, including 2,2’,3,4,5,6’-Hexachlorobiphenyl, was historically conducted through batch processes in large reactors. The chlorination process was carefully monitored to achieve the desired degree of chlorination, and the resulting mixture was purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
2,2’,3,4,5,6’-Hexachlorobiphenyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated biphenyls.
Reduction: Dechlorination can occur under reductive conditions, often using metal catalysts.
Substitution: Halogen exchange reactions can replace chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reductive dechlorination often employs palladium or nickel catalysts in the presence of hydrogen gas.
Substitution: Halogen exchange reactions typically use reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions include various hydroxylated biphenyls, partially dechlorinated biphenyls, and substituted biphenyl derivatives .
Comparison with Similar Compounds
Similar Compounds
2,2’,3,3’,4,4’-Hexachlorobiphenyl: Another PCB with similar environmental persistence and toxicity.
2,2’,4,4’,5,5’-Hexachlorobiphenyl: Known for its use in industrial applications and similar toxicological profile
Uniqueness
2,2’,3,4,5,6’-Hexachlorobiphenyl is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological effects. Its structure determines its persistence in the environment and its potential to bioaccumulate in living organisms .
Properties
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,6-dichlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-2-1-3-7(14)9(6)5-4-8(15)11(17)12(18)10(5)16/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPQKLGBEKEZBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074202 | |
Record name | 2,2',3,4,5,6'-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68194-15-0 | |
Record name | 2,2',3,4,5,6'-Hexachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,4,5,6'-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,4,5,6'-HEXACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T12209RQ3R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.